molecular formula C11H13N3O2S2 B5692140 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No. B5692140
M. Wt: 283.4 g/mol
InChI Key: RTXZQECDUNSBPT-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that contains a thiadiazole ring and a sulfonamide group, making it a unique chemical structure with a broad spectrum of biological activities.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide involves its ability to mimic the activity of glutathione peroxidase, an enzyme that plays a critical role in the detoxification of reactive oxygen species (ROS). This compound reacts with ROS and other electrophilic molecules, thereby preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of lipid peroxidation, the modulation of ion channels, and the regulation of gene expression. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of various pro-inflammatory enzymes and cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide for lab experiments is its broad spectrum of biological activities, which makes it a useful tool for studying various disease pathways. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide, including the development of more potent analogs with improved pharmacological properties, the identification of new therapeutic applications, and the elucidation of the molecular mechanisms underlying its biological activities. Additionally, the use of this compound as a tool for studying oxidative stress and inflammation in various disease models will likely continue to be an important area of research.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form 5-ethyl-2-mercaptobenzothiazole. This intermediate is then reacted with chlorosulfonic acid to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with sodium selenite to form this compound.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-3-10-12-13-11(17-10)14-18(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXZQECDUNSBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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